

# How Immunoassay Cross-Reactivity Leads to False Positives

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brolamfetamine

CAS No.: 32156-26-6

Cat. No.: S11153354

[Get Quote](#)

Immunoassays use antibodies designed to bind to a specific target molecule (e.g., amphetamine). **Cross-reactivity** occurs when an antibody also binds to a structurally similar molecule, like another drug or its metabolite, causing a false-positive result [1] [2] [3].

The table below summarizes common prescription medications documented to cause false positives, illustrating that this is a well-known challenge.

| Immunoassay Target               | Drugs Causing False Positives                                                                                         | Key References |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------|----------------|
| Amphetamines                     | Bupropion, Trazodone, Amantadine, Labetalol, Chlorpromazine, Thioridazine, Selegiline, Aripiprazole (paediatric case) | [4] [3]        |
| Tricyclic Antidepressants (TCAs) | Quetiapine, Cyclobenzaprine, Carbamazepine                                                                            | [4] [2] [3]    |
| Phencyclidine (PCP)              | Venlafaxine, Dextromethorphan, Diphenhydramine, Thioridazine                                                          | [4] [3]        |
| Benzodiazepines                  | Sertraline                                                                                                            | [4] [3]        |

| Immunoassay Target               | Drugs Causing False Positives                                  | Key References |
|----------------------------------|----------------------------------------------------------------|----------------|
| Lysergic Acid Diethylamide (LSD) | Sertraline, Risperidone, Amitriptyline, Methergine, Amantadine | [4] [3]        |
| Opiates                          | Fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin)    | [2]            |

## A Framework for Investigating Brolamfetamine Cross-Reactivity

Since specific data on **brolamfetamine** is unavailable, you can conduct a systematic investigation using the following workflow and experimental protocol.



[Click to download full resolution via product page](#)

## Experimental Protocol: In Vitro Cross-Reactivity Testing

This protocol is adapted from established methods for validating drug assay interference [2].

**1. Objective** To determine the potential for **brofamfetamine** and its major metabolites to cause cross-reactivity in commercially available amphetamine immunoassays.

### 2. Materials and Reagents

- **Analytes:** Pure reference standards of **brofamfetamine** and its known metabolites.
- **Control:** Drug-free human urine (pooled matrix).

- **Immunoassays:** Selected commercial amphetamine immunoassay kits (e.g., EMIT II Plus, CEDIA, etc.).
- **Equipment:** Appropriate clinical chemistry analyzer.

**3. Procedure 1. Preparation of Spiked Samples:** Prepare a series of calibration samples by spiking drug-free urine with **brofamfetamine** at a wide range of concentrations (e.g., from 100 ng/mL to 10,000 ng/mL). Prepare quality control samples at low, medium, and high concentrations within this range. **2. Assay Run:** Process all samples according to the manufacturer's instructions for the immunoassay. **3. Data Analysis:** Determine the lowest concentration of **brofamfetamine** that produces a signal response at or above the assay's predetermined cutoff concentration for amphetamines (often 500 ng/mL or 1000 ng/mL). Calculate the percentage cross-reactivity using the formula:  $\% \text{ Cross-reactivity} = (\text{Measured Apparent Amphetamine Concentration} / \text{Actual Brofamfetamine Concentration}) \times 100\%$

#### 4. Interpretation

- A cross-reactivity value of  $\geq 1\%$  is generally considered to have a **high potential** to cause a false-positive result in clinical settings [2].
- Values below 1% are less likely to cause clinically significant interference.

## Frequently Asked Questions (FAQs) for Researchers

**Q1: What is the gold-standard method to confirm a false-positive immunoassay result? A1:** Confirmation testing using highly specific chromatographic techniques coupled with mass spectrometry, such as **Gas Chromatography-Mass Spectrometry (GC-MS)** or **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)**, is required [1] [5] [3]. These methods separate the analyte from potential interferents and provide definitive identification based on mass, eliminating the ambiguity of immunoassays.

**Q2: Can computational methods predict cross-reactivity before lab testing? A2:** Yes. **In silico molecular similarity analysis** is a valuable tool for prioritizing compounds for laboratory testing. This method calculates the structural similarity between the investigational drug (e.g., **brofamfetamine**) and the target molecule of the immunoassay (e.g., amphetamine) using molecular fingerprints and the Tanimoto coefficient [2]. Compounds with high similarity scores have a greater probability of cross-reacting and should be prioritized for in vitro testing.

**Q3: Besides parent drug structure, what other factors can cause interference? A3:** Key factors include:

- **Metabolites:** A parent drug may not cross-react, but its metabolites might if they are structurally closer to the assay target [3].
- **Assay Design:** Cross-reactivity is highly dependent on the specific antibodies used in different manufacturers' kits. A drug may cause interference in one brand of assay but not another [1] [2].
- **Urine Matrix:** The presence of other drugs, metabolites, or even specific gravity and pH can sometimes influence assay performance [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. False-positive interferences of common urine drug screen ... [pubmed.ncbi.nlm.nih.gov]
2. Chemoinformatic Methods for Predicting Interference in ... [pmc.ncbi.nlm.nih.gov]
3. Urine Drug Screening: Minimizing False-Positives and ... [uspharmacist.com]
4. False-positive drug test results in patients taking ... [pubmed.ncbi.nlm.nih.gov]
5. UHPLC-MS/MS for Antipsychotic Drug Monitoring [mdpi.com]

To cite this document: Smolecule. [How Immunoassay Cross-Reactivity Leads to False Positives]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b11153354#brolamfetamine-false-positives-in-drug-screening-tests>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)